Welcome to the BenchChem Online Store!
molecular formula C11H22ClNO B8439794 1-(3-Chloro-propyl)-4-(2-methoxy-ethyl)-piperidine

1-(3-Chloro-propyl)-4-(2-methoxy-ethyl)-piperidine

Cat. No. B8439794
M. Wt: 219.75 g/mol
InChI Key: RLWKICJEUDCTGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07456164B2

Procedure details

4-(2-Methoxy-ethyl)-piperidine hydrochloride (1.5 g, 8.4 mmol), acetone (30 ml, 20 vol), 5M NaOH solution (6.03 ml, 3.6 eq.) and 1-bromo-3-chloropropane (3.96 g, 25.1 mmol, 3 eq.) were reacted together according to general procedure A to give the title compound (1.6 g, 88%) as a pale yellow oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.03 mL
Type
reactant
Reaction Step One
Quantity
3.96 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
88%

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][O:3][CH2:4][CH2:5][CH:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1.[OH-].[Na+].Br[CH2:15][CH2:16][CH2:17][Cl:18]>CC(C)=O>[Cl:18][CH2:17][CH2:16][CH2:15][N:9]1[CH2:10][CH2:11][CH:6]([CH2:5][CH2:4][O:3][CH3:2])[CH2:7][CH2:8]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
Cl.COCCC1CCNCC1
Name
Quantity
6.03 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3.96 g
Type
reactant
Smiles
BrCCCCl
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1CCC(CC1)CCOC
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.